molecular formula C17H20FN3O4 B601364 7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 172426-87-8

7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B601364
CAS No.: 172426-87-8
M. Wt: 349.37
InChI Key:
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Description

Desethylene Gatifloxacin is a metabolite of Gatifloxacin.

Mechanism of Action

Target of Action

Desethylene Gatifloxacin, also known as “7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” or “7-(2-aminopropylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid”, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of Desethylene Gatifloxacin results from the inhibition of its primary targets, the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By inhibiting these enzymes, the compound interferes with bacterial DNA replication, transcription, repair, and recombination, thereby preventing the bacteria from multiplying .

Biochemical Pathways

Desethylene Gatifloxacin affects the biochemical pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling and relaxation of DNA, which are essential processes for DNA replication and transcription . This disruption leads to the cessation of these processes, thereby inhibiting bacterial growth .

Pharmacokinetics

Gatifloxacin, a related fluoroquinolone, is known to be well absorbed from the gastrointestinal tract, achieving high concentrations in plasma and target tissues . It also has a long plasma elimination half-life, allowing for once-daily administration

Result of Action

The primary result of Desethylene Gatifloxacin’s action is the inhibition of bacterial growth. By interfering with the enzymes necessary for DNA replication and transcription, it prevents bacteria from multiplying, leading to their eventual death . This makes it effective against a wide variety of bacterial infections.

Action Environment

The environment can influence the action, efficacy, and stability of Desethylene Gatifloxacin. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, could impact the compound’s pharmacokinetics and pharmacodynamics

Properties

IUPAC Name

7-(2-aminopropylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4/c1-8(19)6-20-13-12(18)5-10-14(16(13)25-2)21(9-3-4-9)7-11(15(10)22)17(23)24/h5,7-9,20H,3-4,6,19H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDWMECNQOEVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=C2C(=C1OC)N(C=C(C2=O)C(=O)O)C3CC3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675793
Record name 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172426-87-8
Record name Desethylene gatifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172426878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYLENE GATIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N7BK6Y39D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
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7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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